2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide
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Overview
Description
“2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide” is a chemical compound with the molecular formula C11H13BrClNO2 and a molecular weight of 306.59 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide” consists of a bromine atom, a chlorine atom, a methoxy group (OCH3), and an amide group (CONH2) attached to a benzene ring .Scientific Research Applications
Spectroscopic Analysis
The compound can be used in spectroscopic analysis . Infrared (IR) spectroscopy is a common spectroscopic technique that serves as an effective tool for characterizing compound and solvent interactions . The compound’s spectral investigation and conformational analysis can be performed by IR spectroscopy and density functional theory (DFT) .
Solvent Effect Study
The compound can be used to study the solvent effect . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales can be investigated . The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .
Organic Chemistry Experiments
The compound can be used in organic chemistry experiments . The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-6(11)10(14)13-7-3-4-9(15-2)8(12)5-7/h3-6H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHQRVPOYMQTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide |
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